1-Methyl-2-(pyrrolidin-2-yl)-1H-indole
Description
Contextualization within Indole (B1671886) and Pyrrolidine (B122466) Chemistry Research
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in neurotransmitters like serotonin (B10506) and a plethora of alkaloids has cemented its importance. Research in indole chemistry is vast and varied, encompassing the development of novel synthetic methods, functionalization of the indole core, and the exploration of indole-containing compounds for therapeutic applications.
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and pharmaceuticals. nih.gov The stereochemistry of the pyrrolidine ring is often crucial for biological activity, and its non-planar, puckered conformation allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.net The synthesis of stereochemically defined pyrrolidine derivatives is a significant area of research, often starting from readily available precursors like proline. nih.gov
The combination of the 1-methylindole (B147185) and the 2-pyrrolidinyl groups in 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole creates a chiral molecule with a specific spatial arrangement of its constituent parts. The methyl group at the 1-position of the indole influences its electronic properties and metabolic stability. The pyrrolidine ring at the 2-position introduces a chiral center and a basic nitrogen atom, which can be critical for interactions with biological targets.
Academic Significance of the Compound as a Synthetic Target and Research Probe
The academic significance of this compound lies primarily in its role as a synthetic target and a research probe. The synthesis of this and related compounds presents a challenge to organic chemists, requiring the development of stereoselective methods to control the configuration of the chiral center on the pyrrolidine ring. The pursuit of efficient synthetic routes to such molecules drives innovation in synthetic methodology.
As a research probe, this compound and its analogs are valuable tools for exploring the structure-activity relationships (SAR) of molecules that interact with biological targets. For instance, related (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been studied as high-affinity ligands for human 5-HT1B/1D receptors. nih.govresearchgate.net By systematically modifying the structure of these compounds, researchers can gain insights into the specific molecular features required for binding and activity at these receptors.
The general class of 2-aminopentanophenones, which share some structural similarities, has been investigated for their ability to inhibit monoamine transporters, with some showing selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This highlights the potential for indole-pyrrolidine scaffolds to serve as templates for the design of novel central nervous system (CNS) active agents.
Evolution of Research Approaches and Methodologies
The research approaches and methodologies applied to the study of indole-pyrrolidine compounds have evolved significantly over time. Early research often relied on classical synthetic methods, which could be lengthy and produce racemic mixtures. The advent of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has provided more efficient and versatile ways to construct these complex molecules. nih.gov
A major focus in the evolution of synthetic methods has been the development of stereoselective syntheses to obtain enantiomerically pure compounds. nih.gov This is crucial, as the different enantiomers of a chiral molecule can have vastly different biological activities. researchgate.net Techniques such as the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis are now at the forefront of this research. nih.govacs.org
In recent years, computational methods have also become an integral part of the research landscape. nih.gov Molecular modeling and docking studies can predict how these molecules might bind to their biological targets, helping to guide the design of new and more potent analogs. nih.gov Furthermore, advanced analytical techniques are essential for the characterization of these compounds and the determination of their stereochemistry.
Compound Data
| Property | Value/Information |
| Molecular Formula | C13H16N2 |
| Chirality | Contains a chiral center at the 2-position of the pyrrolidine ring. |
| Structural Features | Comprises a 1-methylindole core linked to a pyrrolidine ring at the 2-position. |
Synthetic Approaches for Related Indole-Pyrrolidine Scaffolds
| Method | Description |
| Pictet–Spengler Reaction | Condensation of tryptamine (B22526) derivatives with aldehydes or ketones to form indole derivatives. evitachem.com |
| Cyclization Reactions | Reaction of a 1-methylindole with a pyrrolidine derivative under catalytic conditions. evitachem.com |
| Palladium-catalyzed Cross-Coupling | Reactions like Heck or Suzuki couplings are used to introduce substituents onto the indole core. nih.govvulcanchem.com |
| Intramolecular Nucleophilic Aromatic Substitution | A method used to synthesize fused pyrrolo[1,2-a]indoles. rsc.org |
| Biocatalysis | Use of enzymes for stereoselective synthesis, such as in the formation of chiral pyrrolidines. acs.org |
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-7-3-2-5-10(12)9-13(15)11-6-4-8-14-11/h2-3,5,7,9,11,14H,4,6,8H2,1H3 |
InChI Key |
ORVOELVZVAOVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCN3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methyl 2 Pyrrolidin 2 Yl 1h Indole
Historical and Contemporary Approaches to the Indole (B1671886) Core Synthesis
The indole framework is a ubiquitous motif in medicinal chemistry and natural products. Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. For the specific target of a 1-methyl-2-substituted indole, several classical and modern strategies can be adapted.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. acs.orgthermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. acs.orgwikipedia.org For the synthesis of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole, this would conceptually involve the reaction of N-methyl-N-phenylhydrazine with a suitable ketone precursor containing the pyrrolidine (B122466) ring, such as an N-protected 2-acylpyrrolidine.
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. acs.org
Modern variations of the Fischer indole synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, offering an alternative route to the necessary hydrazone intermediate. wikipedia.org While a direct application of the Fischer indole synthesis to produce this compound is not extensively documented, the synthesis of various 2-substituted indoles by this method suggests its feasibility. researchgate.net The key challenge lies in the preparation and stability of the requisite 2-acylpyrrolidine derivative.
Madelung Synthesis and Related Methodologies
The Madelung synthesis, first reported in 1912, offers another classical route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgwikipedia.org To apply this to the target molecule, one would start with an N-(2-alkylphenyl)amide where the alkyl group is a precursor to the C2-position of the indole and the amide is derived from a pyrrolidine-2-carboxylic acid derivative. The N-methylation of the indole would likely be a subsequent step.
The traditional Madelung synthesis often requires harsh conditions, which can limit its applicability. wikipedia.org However, several modifications have been developed to overcome these limitations. The Smith-modified Madelung synthesis, for example, employs organolithium reagents to effect the cyclization of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids under milder conditions. wikipedia.org More recent one-pot modifications allow for the synthesis of 1,2-disubstituted indoles from benzyl (B1604629) bromides and various nucleophiles, followed by base-mediated cyclization. acs.org These advancements could potentially be adapted for the synthesis of the this compound scaffold.
Modern Catalytic Approaches for Indole Annulation
Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed methods for the construction of heterocyclic rings. Palladium-catalyzed reactions are particularly prominent in indole synthesis. One such strategy is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. While versatile, adapting this to the specific target would require a carefully designed alkyne bearing a pyrrolidine moiety.
Stereocontrolled Synthesis of the Pyrrolidine Moiety
Chiral Auxiliaries and Asymmetric Catalysis in Pyrrolidine Formation
The use of chiral auxiliaries is a well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For pyrrolidine synthesis, chiral auxiliaries such as Oppolzer's camphorsultam and Evans' oxazolidinones have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with high diastereoselectivity. acs.org The auxiliary can then be cleaved to reveal the enantiomerically enriched pyrrolidine.
Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. This can involve metal-based catalysts or organocatalysts. For instance, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine has been shown to be an effective organocatalyst in various asymmetric reactions for the formation of C-C bonds, leading to chiral β-aminoketones and β-aminoesters which are precursors to substituted pyrrolidines. nuph.edu.ua The development of catalytic asymmetric methods for the synthesis of piperidines from pyrrolidine precursors also highlights the power of this approach in creating chiral nitrogen heterocycles. nih.gov
Diastereoselective Routes to Substituted Pyrrolidines
Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved through various strategies, including substrate control, reagent control, or by using chiral catalysts. One-pot, multi-component reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. nih.govacs.orgnih.gov These reactions often proceed with high efficiency and stereocontrol.
Another powerful method is the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org The stereochemical outcome of these reactions can be influenced by the use of a chiral dipole precursor or a chiral dipolarophile. The N-tert-butanesulfinyl group, for example, can act as a chiral directing group in 1-azadienes, allowing for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org Furthermore, the synthesis of silyl-substituted pyrrolidines has been achieved with excellent diastereoselectivity through the addition of silyl-substituted organolithium compounds to chiral sulfinimines followed by intramolecular cyclization. acs.org These methods provide a toolbox for the construction of the chiral pyrrolidine core required for the synthesis of this compound.
Strategies for Connecting Indole and Pyrrolidine Moieties
The key synthetic challenge is the formation of the bond between the C2 position of the 1-methylindole (B147185) nucleus and the C2 position of the pyrrolidine ring. This can be achieved through either direct coupling reactions or more elaborate stepwise assembly sequences.
Direct Coupling Methodologies
Direct coupling methods aim to form the target C-C bond in a single step from advanced, pre-formed indole and pyrrolidine precursors. These methods are highly sought after for their efficiency and atom economy.
One prominent strategy involves the transition-metal-catalyzed cross-coupling of a C2-metallated or C2-halogenated 1-methylindole with a suitable pyrrolidine electrophile or nucleophile. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Heck couplings, are powerful tools for C-C bond formation. rsc.org For instance, a hypothetical Suzuki coupling could involve the reaction of 1-methylindole-2-boronic acid with a 2-halopyrrolidine derivative. However, the stability and accessibility of such precursors are critical.
Another approach is the direct C-H activation or functionalization of the 1-methylindole C2-H bond. While C3-functionalization of indoles is more common, methods for C2-selective reactions are emerging. These reactions would involve coupling 1-methylindole directly with a reactive pyrrolidine species, such as an N-acyliminium ion derived from proline.
A related strategy involves the reaction of an indole with a cyclic amine, like pyrrolidine, at high temperatures, sometimes under microwave conditions, to form ring-fused products. nih.gov While this typically leads to fused systems, modifications could potentially favor direct linkage.
Stepwise Assembly Approaches
Stepwise assembly provides a more controlled, albeit longer, route to the target molecule. These strategies often involve building one ring upon the other or linking two fragments before a final cyclization or modification step.
Friedel-Crafts Acylation followed by Reduction: A highly plausible stepwise route involves the Friedel-Crafts acylation of 1-methylindole with an activated proline derivative. The reaction between 1-methylindole and an N-protected L-prolinoyl chloride (as a pyrrolidine precursor) would yield a ketone intermediate, 1-methyl-2-(N-protected-pyrrolidine-2-carbonyl)-1H-indole. Subsequent reduction of both the ketone and the amide functionality within the proline ring would furnish the desired this compound. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for such transformations. google.comiajps.com This general strategy is used in the synthesis of related pharmacologically active molecules. google.com
Pictet-Spengler Reaction and its Variants: The classical Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis, typically involving the condensation of a tryptamine (B22526) (with a side chain at C3) with an aldehyde or ketone to form a tetrahydro-β-carboline. nih.govacs.org For the synthesis of a C2-linked pyrrolidine, a non-classical starting material, such as a 2-(2-aminoethyl)-1-methylindole, would be required. Condensation of this hypothetical precursor with a four-carbon aldehyde equivalent (like succinaldehyde) followed by reductive amination could theoretically construct the pyrrolidine ring onto the indole core. Mechanistic studies show that spiroindolenines can be key intermediates in these transformations. acs.org
Optimization of Reaction Conditions and Yields
Optimizing any synthetic route is crucial for maximizing yield and purity while minimizing reaction times and side products. For the synthesis of this compound, several parameters would be key targets for optimization.
In cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is paramount. For instance, in a hypothetical Suzuki coupling, different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃) would be screened to find the optimal conditions.
For the stepwise acylation-reduction strategy, optimization would focus on the conditions for each step. The Friedel-Crafts acylation may require tuning the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) and solvent to control regioselectivity and prevent degradation of the indole nucleus. The subsequent reduction step would involve screening different reducing agents and adjusting temperature and reaction time to ensure complete conversion without side reactions.
The table below shows an example of how a Pictet-Spengler reaction, a key strategy in indole alkaloid synthesis, can be optimized by varying the catalyst and solvent.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acid A (10) | Toluene | 80 | 75 | researchgate.net |
| 2 | Acid B (10) | Toluene | 80 | 88 | researchgate.net |
| 3 | Acid B (10) | CH₂Cl₂ | 25 | 92 | researchgate.net |
| 4 | Acid B (5) | CH₂Cl₂ | 25 | 90 | researchgate.net |
Green Chemistry Principles in Synthesis Design
Incorporating green chemistry principles into the synthesis of complex molecules is of growing importance. This involves using less hazardous chemicals, developing more energy-efficient processes, and minimizing waste.
Catalysis: The use of catalytic processes, whether with transition metals, organocatalysts, or enzymes (biocatalysis), is inherently greener than using stoichiometric reagents. nih.gov Photoredox catalysis, which uses visible light to drive reactions, represents a modern, energy-efficient approach to generate radical intermediates for complex bond formations in indole alkaloid synthesis. acs.org
Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate reactions like the Pictet-Spengler, often under solvent-free conditions, which reduces energy consumption and the use of volatile organic compounds. nih.gov
Biosynthesis and Biocatalysis: Nature's synthetic machinery offers the ultimate green approach. The biosynthesis of monoterpene indole alkaloids in plants and engineered yeast strains demonstrates the power of enzymes to construct complex scaffolds with high selectivity under mild, aqueous conditions. nih.govtib.eu While a specific enzyme for synthesizing this compound may not be known, the principles of biocatalysis could be applied, for instance, by using enzymes for selective reduction steps.
The table below summarizes key green chemistry principles and their application in the context of indole-pyrrolidine synthesis.
| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit | Reference |
|---|---|---|---|
| Catalysis | Use of organocatalysts or transition metals in small quantities. | Replaces stoichiometric, often toxic, reagents. Chiral organocatalysts can induce enantioselectivity in Pictet-Spengler reactions. | nih.gov |
| Alternative Energy | Microwave-assisted synthesis. | Reduces reaction times from hours to minutes and can enable solvent-free reactions. | nih.gov |
| Renewable Feedstocks/Biocatalysis | Use of engineered microorganisms or isolated enzymes. | Reactions occur in water at ambient temperature. Yeast can be engineered to produce complex indole alkaloids. | nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Direct coupling and cycloaddition reactions are generally more atom-economical than multi-step routes with protecting groups. | mdpi.com |
Analysis of this compound Reveals Complex Structural Features
A detailed examination of the chemical compound this compound through advanced analytical techniques offers significant insights into its three-dimensional structure and molecular behavior. While comprehensive data on this specific molecule is not extensively published, analysis of its constituent parts—the 1-methylindole and pyrrolidine moieties—and related structures provides a framework for understanding its complex stereochemistry and conformational dynamics.
Advanced Structural Elucidation and Conformational Analysis
Chiroptical Spectroscopy for Stereochemical Purity and Configuration
The presence of a chiral center at the 2-position of the pyrrolidine ring means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-Methyl-2-(pyrrolidin-2-yl)-1H-indole. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. harvard.edu This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore—in this case, the indole moiety. The indole ring system gives rise to characteristic electronic transitions in the ultraviolet (UV) region, which become CD-active due to the adjacent chiral pyrrolidine ring.
While specific experimental CD spectra for this compound are not extensively documented in publicly available literature, the principles of the technique allow for a theoretical prediction of the expected results. The two enantiomers, (R) and (S), would be expected to produce CD spectra that are perfect mirror images of each other. A positive Cotton effect (a positive peak followed by a negative trough at lower wavelengths) for one enantiomer would correspond to a negative Cotton effect (a negative peak followed by a positive trough) for the other. libretexts.org The precise nature of these spectra, including the sign and magnitude of the Cotton effects, is invaluable for assigning the absolute configuration of a synthesized or isolated sample when compared against a known standard or theoretical calculations. nih.gov
| Enantiomer | Expected Wavelength of Maximum Ellipticity (λ_max, nm) | Sign of Cotton Effect | Information Yielded |
|---|---|---|---|
| (R)-1-Methyl-2-(pyrrolidin-2-yl)-1H-indole | ~220-230 nm (¹B_b transition) | Hypothetically Positive | Determination of absolute configuration and enantiomeric excess. The spectra are mirror images. |
| (S)-1-Methyl-2-(pyrrolidin-2-yl)-1H-indole | ~220-230 nm (¹B_b transition) | Hypothetically Negative |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netwikipedia.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and can be mathematically interconverted via the Kronig-Kramers relations. biologic.net An ORD spectrum provides information similar to a CD spectrum but measures rotation instead of absorption. slideshare.net
For a chiral molecule like this compound, the ORD curve would show a characteristic pattern, especially at wavelengths near the UV absorption bands of the indole chromophore. slideshare.net A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative effect shows the opposite. libretexts.org The sign of the Cotton effect in an ORD spectrum is directly related to the absolute stereochemistry of the molecule. slideshare.net This technique is a powerful tool for confirming the absolute configuration determined by other methods and for quality control in stereoselective synthesis. slideshare.net
Dynamic Conformational Analysis in Solution
The single bond connecting the indole and pyrrolidine rings allows for rotational freedom, and the pyrrolidine ring itself is not planar but exists in various puckered conformations (e.g., envelope or twist forms). This results in a molecule that is conformationally flexible in solution.
Variable Temperature NMR Studies
Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the dynamic conformational processes of molecules in solution. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals, which provides information about the energy barriers between different conformations. frontiersin.org
For this compound, VT-NMR could be used to study several dynamic equilibria:
Rotation around the C-C bond: The rotation about the bond connecting the indole C2 and the pyrrolidine C2 may be hindered. At low temperatures, this rotation could be slow enough on the NMR timescale to allow for the observation of distinct signals for each stable conformer (rotamer). As the temperature increases, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal.
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring undergoes rapid inversion between different puckered conformations. rsc.org VT-NMR can help determine the activation energy for this ring-flipping process. rsc.org In a study on a different compound containing pyrrolidine rings, ¹³C spin-lattice relaxation time (T₁(¹³C)) measurements at various temperatures were used to characterize the motion and thermodynamic parameters of the ring dynamics. rsc.orgrsc.org
While specific VT-NMR studies on this compound are not prominent in the literature, the methodology is well-suited to quantify the energetic landscape of its conformational flexibility.
Molecular Dynamics Simulations for Conformational Flux
Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed, atomistic view of conformational dynamics that complements experimental data. nih.gov By solving Newton's equations of motion for a system of atoms, MD can map the potential energy surface and identify the most stable conformations and the pathways for interconversion.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal:
The preferred orientation (torsion angle) of the pyrrolidine ring relative to the indole ring.
The dominant pucker conformations of the pyrrolidine ring.
The timescale and nature of the transitions between different conformational states.
Studies on related pyrrolidin-2-one derivatives have successfully used MD simulations for 100 nanoseconds to understand the stability of ligand-receptor complexes. nih.gov Similarly, MD simulations have been employed to study the conformational preferences of other complex heterocyclic molecules, demonstrating the power of this technique to refine our understanding of molecular behavior in a dynamic environment. nih.gov
| Parameter | Typical Value/Choice | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the surrounding solvent environment. |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |
| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |
| Pressure | 1 atm | Maintains constant pressure (NPT ensemble). |
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring system is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The position of substitution is governed by the electronic and steric effects of the substituents on the indole core.
Regioselectivity and Electronic Effects
In general, electrophilic substitution on indoles occurs preferentially at the C3 position, as this leads to the most stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. The N-methyl group in 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole is an electron-donating group, which further enhances the electron density of the indole ring, making it more reactive towards electrophiles compared to unsubstituted indole.
Influence of the Pyrrolidinyl Substituent
The 2-(pyrrolidin-2-yl) group is primarily an electron-donating group through induction, which should, in principle, further activate the indole nucleus towards electrophilic substitution. However, its steric bulk at the C2 position can hinder the approach of electrophiles to the C3 position to some extent. Nevertheless, for many common electrophilic substitution reactions, attack at the C3 position is still anticipated to be the major pathway. In cases of very bulky electrophiles or specific reaction conditions, substitution might be directed to other positions on the benzene portion of the indole ring, typically at the C5 or C7 positions.
Reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group, and the Mannich reaction, which introduces an aminomethyl group, are classic examples of electrophilic substitution at the C3 position of indoles. pcbiochemres.comorganic-chemistry.orgijpcbs.comwikipedia.org For this compound, these reactions would be expected to yield the corresponding 3-substituted derivatives. The reaction of indoles with the Vilsmeier reagent, generated from a tertiary amide like N-methylpyrrolidin-2-one and phosphorus oxychloride, can lead to the formation of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole derivatives. semanticscholar.org
Functionalization and Modification of the Pyrrolidine (B122466) Ring System
Reactions at the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a secondary amine and thus exhibits nucleophilic character. It can readily undergo a variety of reactions, including N-alkylation and N-acylation.
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. organic-chemistry.org This reaction allows for the introduction of diverse alkyl and substituted alkyl groups onto the pyrrolidine nitrogen.
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. clockss.org This reaction introduces an amide functionality, which can alter the electronic properties and biological activity of the molecule.
| Reaction Type | Reagents | Product Functional Group |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| N-Acylation | Acyl chloride, Base | Amide |
Stereoselective Derivatization of Pyrrolidine Carbons
The pyrrolidine ring in this compound contains chiral centers, and their stereoselective functionalization is a key strategy for creating diverse and complex molecular architectures. Methodologies for the stereoselective synthesis of substituted pyrrolidines often serve as a foundation for such derivatizations. mdpi.comnih.gov
Stereocontrol can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries. The existing stereochemistry of the pyrrolidine ring can also be used to direct the stereochemical outcome of reactions at adjacent carbon atoms, a process known as diastereoselective synthesis. mdpi.comfigshare.com This allows for the controlled introduction of new stereocenters on the pyrrolidine ring.
Reactivity at the Indole-Pyrrolidine Linkage
The bond connecting the C2 position of the indole ring to the C2 position of the pyrrolidine ring is a carbon-nitrogen single bond. The stability of this bond is an important consideration in the chemical derivatization of the molecule.
Under certain conditions, this C-N bond can be susceptible to cleavage. For instance, oxidative cleavage of the indole ring can lead to the fragmentation of the entire molecule. nii.ac.jp Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis, suggesting that under specific activating conditions, the C2-N bond in related systems might be cleaved. organic-chemistry.orgacs.orgnih.govresearchgate.netnih.gov The stability of this linkage can also be influenced by the reaction conditions, such as strong acids or bases, which could potentially catalyze bond cleavage or rearrangement reactions.
Synthesis of Analogues and Derivatives for Structure-Function Probing of this compound
The systematic chemical modification of the parent compound, this compound, is a crucial step in understanding its structure-function relationships. By strategically altering different parts of the molecule, researchers can probe the influence of various substituents and structural features on its biological activity. This section explores potential derivatization strategies focusing on the indole ring, the pyrrolidine moiety, and the introduction of more complex ring systems.
Systematic Substitution on the Indole Ring
The indole nucleus is amenable to a variety of substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Electrophilic aromatic substitution is a common method for functionalizing indole rings. The preferred site of substitution on the indole ring is typically the C3 position due to the electron-donating effect of the nitrogen atom. However, since the C2 and N1 positions are already substituted in the parent compound, electrophilic attack is likely to be directed to the benzene portion of the indole ring, primarily at the C5 and C7 positions.
Common electrophilic substitution reactions that could be employed include:
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can alter the electronic nature and lipophilicity of the molecule. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose.
Nitration: The introduction of a nitro group, typically using nitric acid in the presence of a dehydrating agent, provides a versatile handle for further transformations, such as reduction to an amino group.
Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group, which can modulate the water solubility of the compound.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, which can be used to explore steric and electronic effects.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, offer another powerful tool for modifying the indole ring. These reactions typically require prior functionalization of the indole with a halogen or a triflate group. For instance, a bromo-substituted derivative could be coupled with a variety of boronic acids (Suzuki coupling) to introduce diverse aryl or heteroaryl substituents.
| Position on Indole Ring | Type of Substitution | Potential Reagents | Potential Functional Groups Introduced |
|---|---|---|---|
| C5, C7 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |
| C5, C7 | Nitration | HNO₃/H₂SO₄ | -NO₂ |
| C5, C7 | Sulfonation | H₂SO₄ | -SO₃H |
| C5, C7 | Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | -C(O)R |
| C5, C7 (from halo-derivative) | Suzuki Coupling | ArB(OH)₂, Pd catalyst | -Aryl |
Modifications of the Pyrrolidine Nitrogen and Ring Carbons
The pyrrolidine moiety offers several sites for modification, including the nitrogen atom and the ring carbons. Alterations to this part of the molecule can influence its basicity, conformational flexibility, and potential for hydrogen bonding.
Modifications of the Pyrrolidine Nitrogen:
The nitrogen atom of the pyrrolidine ring is a secondary amine and can be readily functionalized.
N-Alkylation and N-Acylation: The methyl group on the pyrrolidine nitrogen can be replaced with other alkyl or acyl groups to investigate the impact of steric bulk and electronic effects. This can be achieved by demethylation followed by reaction with various alkyl halides or acyl chlorides.
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a wide range of substituted alkyl groups.
Modifications of the Pyrrolidine Ring Carbons:
Functionalization of the carbon atoms of the pyrrolidine ring can introduce new chiral centers and functional groups that can interact with biological targets.
Hydroxylation: Introduction of hydroxyl groups can increase polarity and provide hydrogen bonding capabilities.
Alkylation: Introduction of alkyl groups can probe steric interactions.
Fluorination: The introduction of fluorine can alter the pKa of nearby functional groups and influence metabolic stability.
The synthesis of substituted pyrrolidines can be achieved through various methods, including the use of functionalized starting materials in a de novo synthesis or by direct functionalization of a pre-existing pyrrolidine ring. For instance, stereoselective methods for the synthesis of pyrrolidine derivatives often start from chiral precursors like proline or 4-hydroxyproline mdpi.com.
| Modification Site | Type of Modification | Potential Synthetic Strategy | Potential Functional Groups/Substituents |
|---|---|---|---|
| Pyrrolidine Nitrogen | N-Alkylation | Reaction with alkyl halides | -Ethyl, -Propyl, -Benzyl, etc. |
| Pyrrolidine Nitrogen | N-Acylation | Reaction with acyl chlorides or anhydrides | -C(O)CH₃, -C(O)Ph, etc. |
| Pyrrolidine Ring Carbons | Hydroxylation | Use of hydroxylated starting materials (e.g., hydroxyproline) | -OH |
| Pyrrolidine Ring Carbons | Alkylation | Use of alkylated starting materials | -CH₃, -C₂H₅, etc. |
| Pyrrolidine Ring Carbons | Fluorination | Use of fluorinated precursors | -F |
Introduction of Bridging or Fused Ring Systems
Creating more rigid structures through the introduction of bridging or fused ring systems can provide valuable insights into the conformational requirements for biological activity. These modifications can lock the molecule into a specific conformation, which can lead to enhanced potency and selectivity.
Fused Ring Systems:
Fused ring systems can be constructed by forming a new ring that shares one or more atoms with either the indole or the pyrrolidine ring.
Pictet-Spengler Reaction: If an appropriate functional group is present on the indole ring (e.g., an aminoethyl side chain at C3, which is not the case here but illustrates the principle), a Pictet-Spengler reaction with an aldehyde or ketone could lead to the formation of a new ring fused to the indole.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions involving the indole or a derivatized pyrrolidine ring can be a powerful tool for constructing fused heterocyclic systems clockss.org.
Bridged Ring Systems:
Bridged ring systems can be formed by connecting two non-adjacent atoms of the existing scaffold.
Intramolecular Cyclization: Appropriately functionalized derivatives of this compound could undergo intramolecular cyclization to form bridged systems. For example, a derivative with a reactive group on the indole ring and another on the pyrrolidine ring could be cyclized.
"Cut-and-Sew" Reactions: More advanced synthetic strategies, such as transition-metal-catalyzed "cut-and-sew" reactions, have been developed for the deconstructive synthesis of bridged and fused rings from smaller cyclic precursors nih.govacs.org. While not directly applied to the target compound, these methods represent the cutting edge of complex molecule synthesis and could be adapted for this purpose.
The synthesis of such complex polycyclic structures is often challenging and requires multi-step synthetic sequences. However, the resulting conformationally constrained analogues can be invaluable for elucidating the bioactive conformation of the parent molecule.
| Type of System | General Synthetic Strategy | Potential Resulting Structure |
|---|---|---|
| Fused Ring | 1,3-Dipolar Cycloaddition | Pyrrolidine ring fused with a new heterocyclic ring |
| Fused Ring | Rhodium-catalyzed C-H activation/annulation | Indole ring fused with a new carbocyclic or heterocyclic ring nih.gov |
| Bridged Ring | Intramolecular Cyclization | A bridge connecting the indole and pyrrolidine rings |
| Bridged Ring | Deconstructive "Cut-and-Sew" Reactions | Complex bridged systems formed from precursor rings nih.govacs.org |
Theoretical and Computational Chemistry Investigations
In Silico Prediction of Molecular Properties (e.g., electrostatic potential, charge distribution)
In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of a compound before its synthesis or experimental analysis. These predictions help in understanding the molecule's behavior, including its reactivity and potential interactions with biological targets.
Charge Distribution and Other Molecular Properties: Computational tools can calculate a variety of physicochemical and molecular properties. These descriptors are crucial for assessing the molecule's characteristics. While experimental data for the target compound is scarce, a hypothetical table of predicted properties can be constructed based on typical outputs from computational software.
Table 1: Predicted Molecular Properties of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 214.29 | The mass of one mole of the compound. |
| LogP (Octanol/Water Partition) | ~2.5 - 3.5 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~28.0 - 32.0 Ų | Estimates the surface area of polar atoms, related to transport properties. |
| Hydrogen Bond Donors | 0 | Number of hydrogens attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptors | 2 | Number of electronegative atoms (N, O) with lone pairs. |
| Rotatable Bonds | 2 | Number of bonds that allow free rotation, influencing conformational flexibility. |
Note: The values in this table are estimates based on the compound's structure and data from similar molecules. They are for illustrative purposes pending specific computational studies.
Computational Studies on Reaction Mechanisms of Synthesis or Derivatization
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the synthesis and further functionalization (derivatization) of this compound. Such studies calculate the energies of reactants, transition states, and products to determine the most favorable reaction pathways.
Synthesis Mechanism: The synthesis of related 2-substituted indoles often involves reactions like the Fischer indole (B1671886) synthesis or palladium-catalyzed coupling reactions. A computational study could model these pathways to understand the energy barriers for each step. For instance, in a hypothetical synthesis involving the coupling of 1-methylindole (B147185) with a protected 2-halopyrrolidine, DFT calculations could map the potential energy surface of the catalytic cycle, identifying the rate-determining step and explaining observed regioselectivity.
Derivatization Reactions: Derivatization of the indole core or the pyrrolidine (B122466) ring can yield novel compounds. Computational studies can predict the most likely sites for electrophilic substitution or other reactions. For example, a study could compare the energy barriers for electrophilic attack at different positions of the indole ring, providing a theoretical basis for the reaction's outcome. Similarly, reactions at the pyrrolidine nitrogen, such as alkylation or acylation, could be modeled to understand their feasibility and kinetics.
Table 2: Hypothetical Energy Barriers for a Derivatization Reaction
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
| N-Alkylation of Pyrrolidine | This compound + CH₃I | [Complex]‡ | N-methylated product + I⁻ | ~15 - 25 |
| C3-Formylation of Indole | This compound + Vilsmeier reagent | [Complex]‡ | C3-formylated product | ~10 - 20 |
Note: The values in this table are purely illustrative to demonstrate the type of data generated from computational reaction mechanism studies. Specific values require dedicated DFT calculations.
Structure Molecular Interaction Relationship Studies Excluding Biological/clinical Outcomes
Analysis of Steric and Electronic Factors Influencing Intermolecular Interactions
The intermolecular interactions of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole are governed by a combination of steric and electronic factors inherent to its molecular structure. The indole (B1671886) nucleus, a bicyclic aromatic system, is electron-rich and capable of participating in π-π stacking interactions and hydrogen bonding. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the pyrrolidine (B122466) ring, particularly its nitrogen atom, can act as a hydrogen bond acceptor.
The presence of the methyl group on the indole nitrogen (N1) introduces both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the electron density of the indole ring system and influence its hydrogen bonding capabilities. Sterically, the methyl group can influence the preferred conformation of the molecule and may create steric hindrance that affects how the molecule can approach and interact with other molecules or binding sites.
In a study of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the disposition of the pyridinium (B92312) plane over the indole heterocyclic residue was found to have an interplanar dihedral angle of 17.91(4)°. nih.gov This highlights how different aromatic systems within a molecule can orient themselves to minimize steric clash and optimize electrostatic interactions, a principle applicable to the interaction of the indole and pyrrolidine moieties in the title compound.
Interactive Table: Potential Intermolecular Interactions of this compound
| Structural Feature | Potential Interaction Type | Notes |
| Indole N-H (if demethylated analog) | Hydrogen Bond Donor | The N1-H can donate a hydrogen bond. |
| Indole π-system | π-π Stacking, Cation-π | The electron-rich indole ring can interact with other aromatic systems or cations. |
| Pyrrolidine N-H | Hydrogen Bond Donor | The secondary amine of the pyrrolidine can donate a hydrogen bond. |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor, Ionic | The lone pair on the pyrrolidine nitrogen can accept a hydrogen bond or be protonated to form an ionic bond. |
| 1-Methyl Group | van der Waals, Steric Hindrance | Can participate in hydrophobic interactions and influence the approach of interacting molecules. |
| Pyrrolidine Ring | van der Waals, Hydrophobic | The aliphatic ring can engage in non-polar interactions. |
Rational Design of Derivatives for Specific Chemical or Physical Interaction Profiles
The rational design of derivatives of this compound would aim to modify its structure to enhance specific chemical or physical properties, such as binding affinity to a target protein or solubility. This process often involves a systematic exploration of structure-activity relationships (SAR).
For instance, in the development of indole-2-carboxamides as potential multi-target antiproliferative agents, researchers synthesized a series of derivatives to explore the impact of different substituents on their biological activity. nih.gov A similar approach could be applied to this compound. Modifications could include:
Substitution on the Indole Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the indole ring could modulate the electronic properties of the π-system, affecting its interaction with target molecules. For example, adding a halogen could introduce a potential halogen bond donor.
Modification of the Pyrrolidine Ring: The size and substitution pattern of the pyrrolidine ring could be altered. For example, hydroxylation could introduce additional hydrogen bonding capabilities, while alkylation could enhance hydrophobic interactions.
Alteration of the Linkage: While the current structure has a direct bond between the indole C2 and the pyrrolidine C2, introducing a linker, such as a carbonyl or methylene (B1212753) group, could alter the relative orientation and flexibility of the two ring systems.
In a study on pyrazino[1,2-a]indole (B3349936) derivatives, it was found that electron-donating and electron-withdrawing substituents on the indole led to the desired products with comparable yields, indicating that the core scaffold is amenable to a variety of chemical modifications. nih.gov This suggests that a diverse library of this compound derivatives could likely be synthesized to explore a wide range of chemical and physical interaction profiles.
Interactive Table: Hypothetical Derivatives and Their Potential Interaction Profiles
| Derivative | Modification | Potential Change in Interaction Profile |
| 5-Fluoro-1-methyl-2-(pyrrolidin-2-yl)-1H-indole | Addition of fluorine at the 5-position of the indole | Introduction of a potential halogen bond donor; altered electronics of the indole ring. |
| 1-Methyl-2-((2S,4R)-4-hydroxypyrrolidin-2-yl)-1H-indole | Addition of a hydroxyl group to the pyrrolidine ring | Increased hydrogen bonding capacity; potential for improved aqueous solubility. |
| (1-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-yl)methanol | Addition of a hydroxymethyl group to the pyrrolidine nitrogen | Increased steric bulk; introduction of a hydrogen bond donor/acceptor. |
| 2-(1-Methyl-1H-indol-2-yl)pyrrolidine-1-carboxamide | Acylation of the pyrrolidine nitrogen with a carboxamide group | Introduction of a hydrogen bond donor and acceptor; potential for altered solubility and membrane permeability. |
Computational Approaches to Predict Ligand-Receptor Binding Modes (within a chemical or theoretical context)
Computational methods are invaluable for predicting how a molecule like this compound might bind to a hypothetical receptor. These methods can provide insights into the likely binding pose, the key interactions driving binding, and the relative binding affinities of different derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to screen a virtual library of potential receptors or to predict how different derivatives might bind to a specific target. For example, in a study on pyrazole-indole molecules, molecular docking was used to predict the binding modes and active conformations within the active site of the COVID-19 main protease. semanticscholar.org
Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target. For the title compound, a pharmacophore model could be generated based on its known active analogs or a known receptor binding site. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features that are critical for binding. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can provide a more realistic picture of the binding process, including the role of solvent molecules and the conformational changes that may occur upon binding. MD simulations can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking alone. mdpi.comnih.gov
Correlation between Structural Features and Calculated Interaction Energies
A key aspect of structure-based design is understanding the quantitative relationship between a molecule's structural features and its interaction energy with a target. This can be achieved by systematically modifying the structure and calculating the corresponding changes in interaction energy using computational methods.
For this compound and its derivatives, one could perform a series of calculations to correlate specific structural modifications with changes in binding energy. For example, one could calculate the change in interaction energy upon:
Methylation or demethylation of the indole nitrogen.
Introduction of different substituents at various positions on the indole ring.
Alteration of the stereochemistry of the pyrrolidine ring.
In a study aimed at elucidating basic principles for protein-ligand interactions, linear regression and neural networks were used to identify key structural parameters that correlate with interaction energies. nih.gov Important factors identified included the number of ligand atoms and the ratio of heteroatoms (N, O, S) to the total number of ligand atoms. A similar approach could be applied to a series of this compound analogs to build a predictive model for their interaction energies.
Interactive Table: Hypothetical Structure-Energy Correlation Study
| Structural Modification | Calculated Interaction Energy Component | Hypothesized Correlation |
| Addition of a polar substituent (e.g., -OH, -NH2) to the indole ring | Electrostatic Interaction Energy | Positive correlation; increased electrostatic attraction. |
| Increasing the size of an alkyl substituent on the pyrrolidine ring | van der Waals Interaction Energy | Positive correlation; enhanced hydrophobic interactions. |
| Changing the stereochemistry at the C2 of the pyrrolidine | Total Interaction Energy | Significant change in energy due to altered fit in the binding pocket. |
| Protonation of the pyrrolidine nitrogen | Electrostatic and Solvation Energy | Significant increase in electrostatic interaction energy, but may be offset by desolvation penalties. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatography is a cornerstone for the analysis of 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole, enabling the separation of the primary compound from isomers and impurities. The selection of the appropriate chromatographic technique is paramount for achieving accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. ijprajournal.com Developing a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation. For indole (B1671886) derivatives, reverse-phase (RP) HPLC is often the method of choice. sielc.comresearchgate.net
A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of impurities with different polarities. Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
This method is scalable and can be adapted for preparative separation to isolate impurities for further structural elucidation. sielc.com Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and sensitivity (LOD/LOQ). researchgate.net
The this compound molecule contains a chiral center at the C2 position of the pyrrolidine (B122466) ring, meaning it can exist as two enantiomers. Determining the enantiomeric purity is critical, and this is typically achieved using chiral chromatography. nih.gov This can be done directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov
Direct separation on a CSP is the more common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity for a broad range of compounds, including those with pyrrolidine rings. nih.govmdpi.com The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol. researchgate.net
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
The development of such a method allows for the accurate quantification of the desired enantiomer and the detection of its counterpart, which is essential for controlling the stereochemical integrity of the compound. researchgate.netacs.org
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. osti.gov Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the potential for on-column degradation. However, GC is highly suitable for the analysis of volatile impurities or for the analysis of the main compound after conversion into a more volatile derivative. nih.gov
Derivatization, for instance through silylation of the N-H group on the indole ring, can increase the compound's volatility and thermal stability, making it amenable to GC analysis. Headspace GC can also be employed to analyze for volatile residual solvents from the synthesis process. sigmaaldrich.comresearchgate.net A GC system equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds would be appropriate. researchgate.net
Table 3: Hypothetical GC Method for Volatile Derivative Analysis
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Detector | FID or NPD at 300 °C |
| Injection Mode | Split (50:1) |
This approach is particularly useful for quantifying low-level volatile impurities that may not be easily detected by HPLC. researchgate.net
Hyphenated Techniques for Structural Confirmation and Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural confirmation of this compound and for the identification and quantification of unknown impurities. ijprajournal.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. researchgate.netnih.gov Following separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and detected. The mass spectrometer can provide the molecular weight of the compound from the parent ion. By selecting this parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern (MS/MS spectrum) is produced, which serves as a molecular fingerprint for structural confirmation. fda.govnih.gov
This technique is invaluable for impurity profiling, as it can detect and help identify co-eluting components and trace-level impurities based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.netnih.gov
Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation from a gas chromatograph to a mass spectrometer. researchgate.netnist.gov It is used to identify and quantify volatile components in a sample. The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of impurities. researchgate.net
Table 4: Predicted Mass Spectral Data for this compound
| Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| ESI (+) (LC-MS) | 215.15 [M+H]⁺ | 130.07 (Indole-CH₂⁺), 85.09 (Methyl-pyrrolidine⁺) |
| EI (GC-MS) | 214.15 [M]⁺ | 144.08 ([M-pyrrolidine]⁺), 130.07, 70.07 (Pyrrolidinyl fragment) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. nih.gov High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the this compound structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to assemble the complete molecular structure by establishing connectivity between protons and carbons.
In the context of mixture analysis, NMR can be used to identify and quantify components without prior chromatographic separation. researchgate.net The relative concentration of impurities can be determined by comparing the integration of specific, non-overlapping signals of the impurity with those of the main compound. Furthermore, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can separate the NMR signals of different components in a mixture based on their diffusion coefficients, which correlate with molecular size, providing a "virtual" separation.
Spectroscopic Quantification Methods (e.g., UV-Vis, Quantitative NMR) in Research Settings
The quantitative analysis of "this compound" in research settings relies on various advanced analytical methodologies. Among these, spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are pivotal for determining the concentration and purity of the compound. While specific research detailing the application of these methods to "this compound" is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to its structural motifs, namely the indole and pyrrolidine rings.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The indole nucleus in "this compound" serves as a strong chromophore. The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For quantitative purposes, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of "this compound" at a specific wavelength of maximum absorbance (λmax). The indole chromophore typically exhibits strong absorbance bands. For instance, the related compound 2-methyl-1H-indole has characteristic UV absorption maxima. nist.gov By analogy, "this compound" would be expected to have a distinct UV spectrum that can be utilized for its quantification. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Hypothetical UV-Vis Spectrophotometric Data for Calibration of this compound
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2 | 0.150 |
| 4 | 0.305 |
| 6 | 0.448 |
| 8 | 0.602 |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise determination of the concentration and purity of organic compounds without the need for a compound-specific reference standard. nih.govnih.gov The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
In a typical ¹H qNMR experiment for "this compound," a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. nih.gov The signals in the ¹H NMR spectrum corresponding to the analyte and the internal standard are integrated. By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the absolute quantity of the analyte can be calculated. For "this compound," characteristic signals, such as the N-methyl protons or specific aromatic protons on the indole ring, could be selected for quantification, provided they are well-resolved from other signals in the spectrum. The choice of a suitable internal standard is crucial and depends on the solvent used and the chemical shifts of the analyte's protons.
Illustrative ¹H qNMR Data for Purity Assessment of this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Hypothetical) | Integration Value | Number of Protons | Molar Ratio (Analyte/Standard) |
|---|---|---|---|---|
| Analyte: N-CH₃ | 3.65 | 1.00 | 3 | - |
| Analyte: Indole H-7 | 7.50 | 0.33 | 1 | - |
It is important to note that while the principles described are standard analytical practices, the specific experimental parameters and the resulting data for "this compound" would need to be empirically determined in a laboratory setting. The development of robust and validated spectroscopic quantification methods is essential for ensuring the accuracy and reliability of research findings involving this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-1H-indole |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional methods for the synthesis of indole (B1671886) alkaloids often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. rsc.org A significant future direction lies in the development of more sustainable and environmentally benign synthetic strategies for 1-Methyl-2-(pyrrolidin-2-yl)-1H-indole. This aligns with the growing emphasis on green chemistry principles within the chemical industry. nih.gov
Key areas of exploration include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. rsc.orgnih.gov The application of flow chemistry to the synthesis of indole derivatives has already demonstrated potential for higher yields and shorter reaction times. researchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined operation.
Green Catalysts: The use of metal-free catalysts or catalysts based on earth-abundant and non-toxic metals is a cornerstone of sustainable chemistry. spectroscopyonline.com Research into organocatalysis, biocatalysis, and the use of nanocatalysts could lead to more efficient and environmentally friendly methods for constructing the indole or pyrrolidine (B122466) rings of the target molecule. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. nih.gov Designing a convergent MCR for the synthesis of this compound or its key precursors would represent a significant advancement in its production.
| Synthesis Strategy | Potential Advantages for this compound |
| Flow Chemistry | Improved yield and purity, enhanced safety, easier scalability. |
| Green Catalysis | Reduced environmental impact, lower cost, avoidance of toxic metals. |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, simplified purification. |
Exploration of Advanced Catalytic Methods for Derivatization
The functionalization of the this compound scaffold is crucial for tuning its properties and exploring its potential applications. Advanced catalytic methods offer precise and efficient ways to introduce new functional groups at various positions on the indole and pyrrolidine rings.
Future research in this area could focus on:
C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov The development of catalytic systems for the site-selective C-H functionalization of the indole core or the pyrrolidine ring of this compound would open up new avenues for creating a diverse library of derivatives. sioc-journal.cn
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. nih.govunl.edu This methodology could be employed for a variety of transformations on the this compound scaffold, such as alkylation, arylation, and the introduction of other functional groups under green conditions. rsc.orgpharmaffiliates.com
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. rsc.org The use of engineered enzymes, such as methyltransferases or oxidases, could enable highly specific modifications of the this compound structure, providing access to derivatives that are difficult to obtain through traditional chemical methods.
Application in Materials Science Research
The unique structural and electronic properties of the indole ring make it an attractive building block for advanced materials. rsc.org Future research could explore the potential of this compound as a monomer or a key structural motif in materials science.
Emerging applications in this field include:
Polymer Chemistry: The incorporation of the this compound unit into polymer backbones could lead to the development of new functional polymers with tailored electronic, optical, and thermal properties. rsc.orgresearchgate.net Research into indole-based polyesters and poly(N-arylene diindolylmethane)s has already shown promise in creating high-performance and potentially bio-based materials. nih.govunl.edu
Supramolecular Assemblies: The indole nucleus can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions could be harnessed to construct well-defined supramolecular architectures, such as gels, liquid crystals, and other ordered nanostructures, from this compound derivatives.
| Material Type | Potential Properties and Applications |
| Indole-Based Polymers | Enhanced thermal stability, specific electronic and optical properties, potential for use in organic electronics and as high-performance bioplastics. |
| Supramolecular Assemblies | Formation of ordered nanostructures, development of "smart" materials responsive to external stimuli. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even the design of new synthetic routes. nih.govrsc.org For a molecule like this compound, these computational tools hold immense promise.
Future research could leverage AI and ML in the following ways:
Property Prediction: ML models can be trained on existing data to predict a wide range of properties for new derivatives of this compound, such as their solubility, stability, and potential biological activity. rsc.orgspectroscopyonline.com This can significantly accelerate the discovery of new compounds with desired characteristics.
Reaction Optimization and Synthesis Planning: AI-powered tools can analyze vast chemical reaction databases to predict the optimal conditions for a given transformation or even propose novel synthetic pathways for this compound and its analogs. nih.govpharmaffiliates.com This can save significant time and resources in the laboratory.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with specific desired properties, opening up new frontiers in molecular design.
| AI/ML Application | Potential Impact on Research of this compound |
| Property Prediction | Faster screening of virtual libraries, identification of promising candidates for synthesis. |
| Synthesis Planning | More efficient and reliable synthetic routes, discovery of novel reaction pathways. |
| De Novo Design | Creation of novel derivatives with optimized properties for specific applications. |
Design of Next-Generation Molecular Probes for Fundamental Chemical Investigations
The inherent fluorescence and rich electronic properties of the indole scaffold make it an excellent platform for the design of molecular probes. rsc.orgnih.gov These probes are invaluable tools for visualizing and understanding complex chemical and biological processes at the molecular level.
Future research could focus on developing derivatives of this compound as:
Fluorescent Sensors: By judiciously modifying the structure of this compound, it is possible to create fluorescent probes that exhibit a change in their emission properties in the presence of specific analytes, such as metal ions, anions, or reactive oxygen species. researchgate.net
Bioimaging Agents: The development of cell-permeable and biocompatible fluorescent probes based on the this compound scaffold could enable the imaging of specific cellular components or processes with high spatial and temporal resolution. rsc.org The chirality of the pyrrolidine ring could also be exploited for enantioselective recognition of biological targets. nih.gov
Probes for Studying Reaction Mechanisms: The photophysical properties of tailored this compound derivatives could be used to probe the intermediates and transition states of chemical reactions, providing valuable insights into reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
